![molecular formula C15H18N4O3S B2368253 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide CAS No. 422275-76-1](/img/structure/B2368253.png)
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
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Overview
Description
“3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide” is a chemical compound that has gained attention in scientific research. It is a derivative of rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) and morpholine . Rhodanine derivatives are known to exhibit a high biological activity and a broad spectrum of action . Similarly, compounds containing a morpholine moiety are valuable subjects for testing for various kinds of biological activity .
Synthesis Analysis
A preparative procedure has been developed for the synthesis of 3- (morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one (3-morpholinorhodanine). Its reaction with aldehydes afforded a number of previously unknown 5-ylidene derivatives which were screened for antitumor activity .Molecular Structure Analysis
The molecular formula of “this compound” is C15H18N4O3S, and its molecular weight is 334.39.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of N-aminomorpholine with carbon disulfide in aqueous alkali to obtain dithiocarbamate, which was alkylated without isolation with chloroacetic acid. The subsequent cyclization afforded the target compound .Scientific Research Applications
Synthesis and Chemical Properties
Research has been focused on the synthesis of quinazoline derivatives, which include compounds similar to 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide. These compounds are synthesized via methods like the Buchwald–Hartwig amination, demonstrating the potential for creating a variety of quinazolinone derivatives with potential biological activities. For instance, Nowak et al. (2014) detailed the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, highlighting the diversity in quinazoline chemistry and its relevance to creating compounds with interesting anticancer activities (Nowak et al., 2014).
Antitumor Activity
Several studies have reported the antitumor activities of quinazoline derivatives. Ibrahim A. Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. Some derivatives showed remarkable broad-spectrum antitumor activity, indicating the potential therapeutic applications of these compounds in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).
Molecular Docking Studies
The molecular docking methodology has been employed to study the interaction of quinazolinone derivatives with various biological targets, providing insights into their potential mechanisms of action. For example, studies have investigated the binding modes of quinazolinone derivatives to enzymes or receptors, such as EGFR-TK and B-RAF kinase, suggesting their roles in inhibiting the growth of cancer cell lines through specific pathways (Ibrahim A. Al-Suwaidan et al., 2016).
Antibacterial Activity
The antibacterial activities of quinazolinone derivatives have also been explored. Research indicates that some derivatives possess significant antibacterial activity against various bacterial strains, suggesting their potential use as antibacterial agents. For instance, Ahmed et al. (2007) synthesized new quinazolin-4-one containing oxadiazolin-5-thione moieties and evaluated their antibacterial activity, finding that morpholino derivatives showed encouraging results (Ahmed et al., 2007).
Mechanism of Action
Target of Action
It’s known that compounds containing a 1,3-thiazolidin-4-one fragment, such as this one, are widely known due to their biological activity . For example, this fragment is a structural unit of a number of peroxisome proliferator-activated receptor (PPAR) antagonists .
Mode of Action
It’s known that some rhodanine derivatives exhibit a high biological activity and a broad spectrum of action . They have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Biochemical Pathways
Given the broad spectrum of action of some rhodanine derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
The synthesized compounds showed a moderate activity against most malignant tumor cells . The renal cancer cell lines UO31 and TK10 were found to be most sensitive to all the tested compounds .
Action Environment
The design of efficient and low-toxic drugs is one of the main problems of organic and medicinal chemistry . Therefore, it can be inferred that environmental factors would play a significant role in the compound’s action, efficacy, and stability.
properties
IUPAC Name |
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-13(5-6-18-7-9-22-10-8-18)17-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTWFKKUJRUHKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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